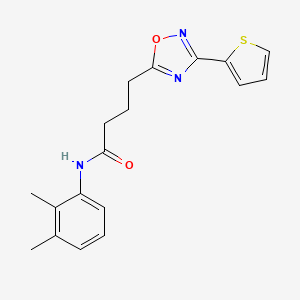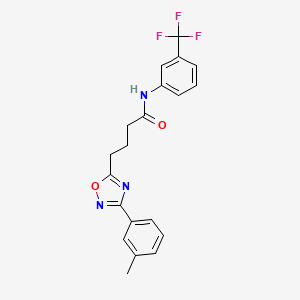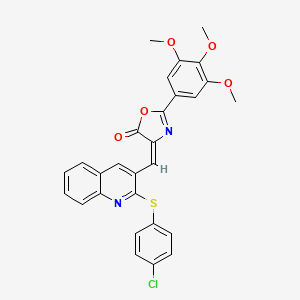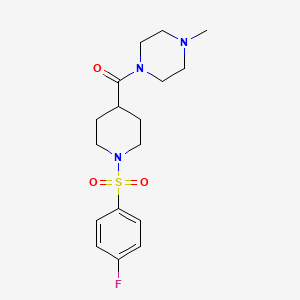
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is not fully understood. However, it is known to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the body, which has been shown to have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have potential applications in the treatment of obesity, diabetes, and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide in lab experiments is its potent inhibitory effect on FAAH. This compound has been shown to be a highly selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high doses, which limits its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide. One area of research could be to explore the potential therapeutic applications of this compound in the treatment of metabolic disorders such as obesity and diabetes. Another area of research could be to explore the potential use of this compound as an analgesic or anti-inflammatory agent. Additionally, further research could be done to explore the mechanism of action of this compound and its potential interactions with other compounds in the body.
Synthesemethoden
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide is a complex process that involves several steps. The first step involves the synthesis of furan-2-carboxylic acid, which is then converted to 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid. This compound is then reacted with 3-(trifluoromethyl)aniline to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)butanamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Eigenschaften
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-17(19,20)11-4-1-5-12(10-11)21-14(24)7-2-8-15-22-16(23-26-15)13-6-3-9-25-13/h1,3-6,9-10H,2,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHUUAHLFOFPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)
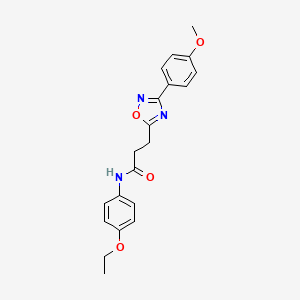
![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)


